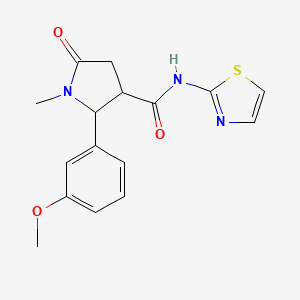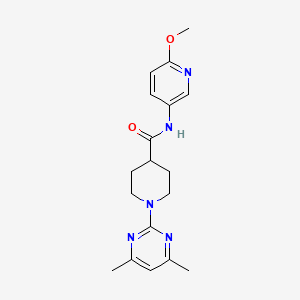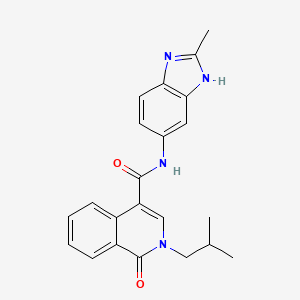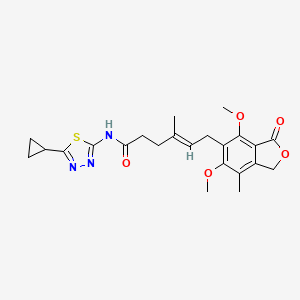
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a methoxyphenyl group, a thiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a halogenated ketone.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound. This can be achieved through amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Utilizing techniques such as crystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(thiazol-2-yl)pyrrolidine-3-carboxamide: shares structural similarities with other compounds containing methoxyphenyl, thiazole, and pyrrolidine moieties.
This compound: can be compared to compounds such as This compound and This compound.
Uniqueness
Unique Structural Features: The presence of both methoxyphenyl and thiazole rings in the same molecule imparts unique chemical properties.
Distinct Biological Activity: The combination of these structural features may result in distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H17N3O3S |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-methyl-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O3S/c1-19-13(20)9-12(15(21)18-16-17-6-7-23-16)14(19)10-4-3-5-11(8-10)22-2/h3-8,12,14H,9H2,1-2H3,(H,17,18,21) |
InChI Key |
GWCCJUAELLZZPV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)NC2=NC=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(cyclopropyl)methanone](/img/structure/B10985122.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10985127.png)

![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}pyridine-4-carboxamide](/img/structure/B10985139.png)
![4,6-Dimethoxy-1-methyl-N~2~-[2-(1-methyl-1H-indol-3-YL)ethyl]-1H-indole-2-carboxamide](/img/structure/B10985141.png)
![1,3-dimethyl-6-(propan-2-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10985145.png)
![N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-3-phenylpropanamide](/img/structure/B10985147.png)
![4-({[2-(4-Methylphenyl)-1,3-thiazol-4-yl]acetyl}amino)benzamide](/img/structure/B10985152.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B10985154.png)



methanone](/img/structure/B10985203.png)
